molecular formula C18H18BrN3O B14195948 7-(Benzyloxy)-6-bromo-N-(propan-2-yl)quinazolin-2-amine CAS No. 914397-24-3

7-(Benzyloxy)-6-bromo-N-(propan-2-yl)quinazolin-2-amine

Cat. No.: B14195948
CAS No.: 914397-24-3
M. Wt: 372.3 g/mol
InChI Key: HQDNYQLPXAELJE-UHFFFAOYSA-N
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Description

7-(Benzyloxy)-6-bromo-N-(propan-2-yl)quinazolin-2-amine is a synthetic organic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This specific compound features a benzyloxy group at the 7th position, a bromine atom at the 6th position, and an N-(propan-2-yl) group at the 2nd position of the quinazoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Benzyloxy)-6-bromo-N-(propan-2-yl)quinazolin-2-amine typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives and formamide.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyl alcohol and suitable leaving groups.

    Bromination: The bromine atom can be introduced through electrophilic bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    N-Alkylation: The N-(propan-2-yl) group can be introduced via alkylation reactions using isopropyl halides or related reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

7-(Benzyloxy)-6-bromo-N-(propan-2-yl)quinazolin-2-amine can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: The bromine atom can be reduced to a hydrogen atom under suitable conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: De-brominated quinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

7-(Benzyloxy)-6-bromo-N-(propan-2-yl)quinazolin-2-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Biological Studies: It can be used to study the biological pathways and mechanisms involving quinazoline derivatives.

    Chemical Biology: It can serve as a probe to investigate the interactions between small molecules and biological macromolecules.

    Industrial Applications: It can be used in the synthesis of advanced materials and as a precursor for other functionalized quinazoline derivatives.

Mechanism of Action

The mechanism of action of 7-(Benzyloxy)-6-bromo-N-(propan-2-yl)quinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and bromine substituents can enhance its binding affinity and selectivity towards these targets. The compound may inhibit or activate specific pathways, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxyquinazolin-4-amine: Lacks the benzyloxy and bromine substituents.

    N-(3-bromophenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine: Contains different substituents at the 6th and 7th positions.

    9-Bromo-4-(6-methoxypyridin-2-yl)-5,6-dihydrobenzo[h]quinazolin-2-amine: Features a different core structure and substituents.

Uniqueness

7-(Benzyloxy)-6-bromo-N-(propan-2-yl)quinazolin-2-amine is unique due to its specific combination of substituents, which can confer distinct biological activities and chemical properties. The presence of the benzyloxy group, bromine atom, and N-(propan-2-yl) group makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

914397-24-3

Molecular Formula

C18H18BrN3O

Molecular Weight

372.3 g/mol

IUPAC Name

6-bromo-7-phenylmethoxy-N-propan-2-ylquinazolin-2-amine

InChI

InChI=1S/C18H18BrN3O/c1-12(2)21-18-20-10-14-8-15(19)17(9-16(14)22-18)23-11-13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3,(H,20,21,22)

InChI Key

HQDNYQLPXAELJE-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NC2=CC(=C(C=C2C=N1)Br)OCC3=CC=CC=C3

Origin of Product

United States

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